molecular formula C17H24N4O2 B14990487 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B14990487
M. Wt: 316.4 g/mol
InChI Key: OULCKRJZZQAWHX-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Substitution Reactions:

    Amidation: The final step involves the amidation of the triazole ring with a pentylamine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of 2-(4-ethylphenyl)-5-(carboxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide.

    Reduction: Formation of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-amine.

    Substitution: Formation of nitrated or halogenated derivatives of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide
  • 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-butyl-2H-1,2,3-triazole-4-carboxamide
  • 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxylate

Uniqueness

The uniqueness of 2-(4-ethylphenyl)-5-(hydroxymethyl)-N-pentyl-2H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern on the triazole ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-(4-ethylphenyl)-5-(hydroxymethyl)-N-pentyltriazole-4-carboxamide

InChI

InChI=1S/C17H24N4O2/c1-3-5-6-11-18-17(23)16-15(12-22)19-21(20-16)14-9-7-13(4-2)8-10-14/h7-10,22H,3-6,11-12H2,1-2H3,(H,18,23)

InChI Key

OULCKRJZZQAWHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)CC

Origin of Product

United States

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